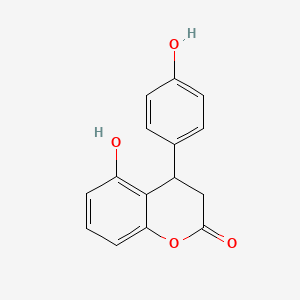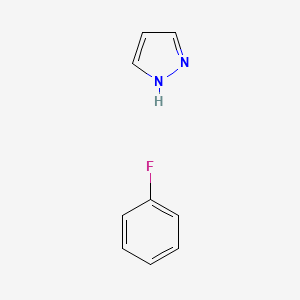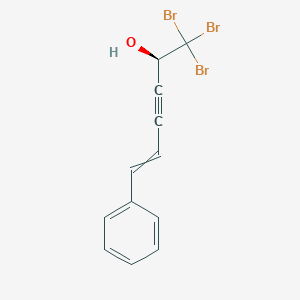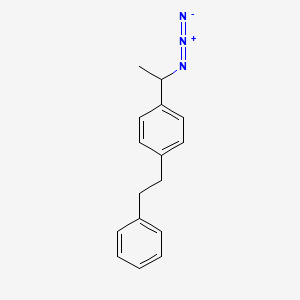
1-(1-Azidoethyl)-4-(2-phenylethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Azidoethyl)-4-(2-phenylethyl)benzene is an organic compound that features both azide and phenylethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Azidoethyl)-4-(2-phenylethyl)benzene typically involves the introduction of the azide group into an appropriate precursor. One common method is the nucleophilic substitution reaction where a halide precursor is treated with sodium azide. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are carried out at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity would be essential. Safety measures are crucial due to the potentially explosive nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Azidoethyl)-4-(2-phenylethyl)benzene can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like triphenylphosphine (Staudinger reaction).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1-(1-Azidoethyl)-4-(2-phenylethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Potential use in bioconjugation and labeling due to the reactivity of the azide group.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Used in the production of specialty polymers and materials.
Mécanisme D'action
The azide group in 1-(1-Azidoethyl)-4-(2-phenylethyl)benzene is highly reactive and can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles. This reactivity is exploited in various applications, including bioconjugation and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethyl azide: Similar structure but lacks the additional azidoethyl group.
Benzyl azide: Contains an azide group attached to a benzyl moiety.
Phenethylamine: Lacks the azide group but has a similar phenylethyl structure.
Propriétés
Numéro CAS |
832684-28-3 |
|---|---|
Formule moléculaire |
C16H17N3 |
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
1-(1-azidoethyl)-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C16H17N3/c1-13(18-19-17)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-6,9-13H,7-8H2,1H3 |
Clé InChI |
FJOHUGFZBVNYCX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)CCC2=CC=CC=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


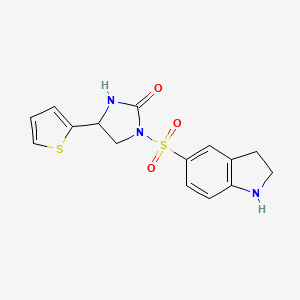
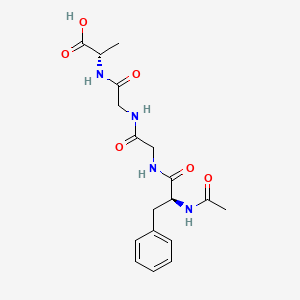
![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)
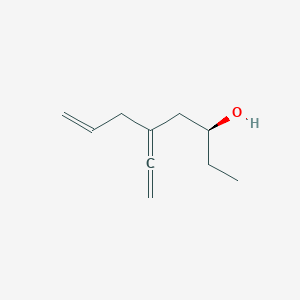

![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)
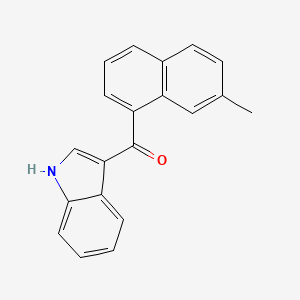
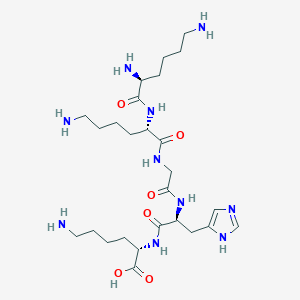

![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)
